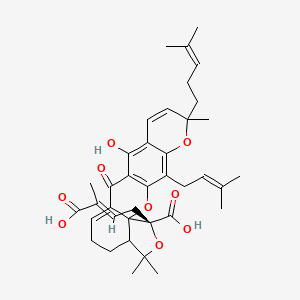

Garcinolic acid

Description

Properties

Molecular Formula |

C38H46O9 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(4R)-4-[(E)-3-carboxybut-2-enyl]-14-hydroxy-6,6,18-trimethyl-21-(3-methylbut-2-enyl)-18-(4-methylpent-3-enyl)-12-oxo-2,5,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),10,14,16,20-pentaene-4-carboxylic acid |

InChI |

InChI=1S/C38H46O9/c1-21(2)11-10-18-36(8)19-17-24-29(39)28-30(40)26-12-9-13-27-35(6,7)47-37(34(43)44,20-16-23(5)33(41)42)38(26,27)46-32(28)25(31(24)45-36)15-14-22(3)4/h11-12,14,16-17,19,27,39H,9-10,13,15,18,20H2,1-8H3,(H,41,42)(H,43,44)/b23-16+/t27?,36?,37-,38?/m0/s1 |

InChI Key |

VDSCKSOYNLTQSY-VGJPRPLGSA-N |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(O[C@@]5(C/C=C(\C)/C(=O)O)C(=O)O)(C)C)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(OC5(CC=C(C)C(=O)O)C(=O)O)(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Discovery of Garcinolic Acid from Garcinia hanburyi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinolic acid, a potent caged polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, has emerged as a significant natural product with promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its role as an inhibitor of the CBP/p300 KIX protein-protein interaction network. Detailed experimental protocols, quantitative data, and visual representations of key processes and pathways are presented to facilitate further research and drug development efforts.

Introduction

Garcinia hanburyi, a tree native to Southeast Asia, produces a gum resin known as gamboge, which has a long history of use in traditional medicine.[1] Phytochemical investigations of this resin have led to the discovery of a diverse array of bioactive compounds, including a class of structurally complex molecules known as caged polyprenylated xanthones.[2] Among these, this compound has garnered significant attention for its potent cytotoxic and specific protein-protein interaction inhibitory activities.

This guide details the journey from the raw plant material to the purified active compound, providing researchers with the necessary information to conduct further studies on this promising therapeutic agent.

Discovery and Biological Activity

This compound was first isolated as part of broader investigations into the cytotoxic constituents of Garcinia hanburyi resin.[3] Subsequent studies revealed its significant inhibitory effects on various cancer cell lines. A key breakthrough in understanding its mechanism of action was the discovery that this compound is a potent and selective inhibitor of the KIX (kinase-inducible domain interacting) domain of the transcriptional coactivators CBP and p300.[4]

The CBP/p300 proteins are master regulators of gene expression, and their KIX domain serves as a docking site for numerous transcription factors, including mixed-lineage leukemia (MLL) and c-Myb, which are implicated in certain forms of leukemia. By binding to a non-canonical allosteric site on the KIX domain, this compound disrupts these critical protein-protein interactions, leading to the downregulation of target genes essential for cancer cell survival and proliferation.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, providing valuable data for drug development professionals.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5.5 ± 0.5 μM | MV4-11 (Acute Myeloid Leukemia) | |

| IC50 | 10 ± 2 μM | HL-60 (Acute Myeloid Leukemia) | |

| IC50 | < 10 µM | A549 (Human Lung Carcinoma) | [3] |

| IC50 | < 10 µM | HCT116 (Human Colon Carcinoma) | [3] |

| IC50 | < 10 µM | SK-BR-3 (Human Breast Carcinoma) | [3] |

| IC50 | < 10 µM | HepG2 (Human Hepatocellular Carcinoma) | [3] |

| KD | 1 μM | CBP/p300 KIX Domain | [4] |

Experimental Protocols

The following sections provide a generalized protocol for the isolation and purification of this compound from Garcinia hanburyi resin. These methodologies are based on established procedures for the separation of xanthones from Garcinia species.

Extraction

-

Material Preparation: Air-dried resin of Garcinia hanburyi is pulverized to a fine powder.

-

Solvent Extraction: The powdered resin is exhaustively extracted with ethyl acetate (B1210297) (EtOAc) at room temperature. The extraction is typically performed multiple times to ensure complete recovery of the target compounds.

-

Concentration: The combined EtOAc extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

Caption: Workflow for the isolation of this compound.

Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: The crude EtOAc extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase semi-preparative HPLC column is typically used.

-

Mobile Phase: The mobile phase is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation can be performed using either an isocratic or gradient elution.

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 2-5 mL/min.

-

Detection: The eluent is monitored using a UV detector at a wavelength where this compound absorbs, typically around 280 nm.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Processing: The collected fraction is concentrated under reduced pressure to remove the mobile phase, yielding purified this compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.

Signaling Pathway Inhibition

This compound exerts its biological effects by modulating the CBP/p300 KIX-mediated signaling pathway. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the allosteric inhibition of the CBP/p300 KIX protein-protein interaction network, offers a new avenue for targeting transcription-addicted cancers. The methodologies and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this fascinating natural product. Further optimization of the isolation protocol to improve yields and the synthesis of analogs to enhance potency and pharmacokinetic properties are key areas for future research.

References

The Mechanism of Action of Garcinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinolic acid, a natural product isolated from Garcinia hanburyi, has emerged as a potent and selective modulator of transcriptional regulation. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its role as an allosteric inhibitor of the KIX domain of the transcriptional coactivators CBP and p300. Through the disruption of critical protein-protein interactions, this compound offers a promising avenue for therapeutic intervention in diseases characterized by aberrant gene expression, such as certain cancers. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Allosteric Inhibition of the CBP/p300 KIX Domain

The primary mechanism of action of this compound is its function as a selective, reversible, and allosteric inhibitor of the KIX (kinase-inducible domain interacting) domain of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These coactivators are master regulators of gene expression, integrating signals from numerous transcription factors to control cellular processes.

This compound binds to a non-canonical, allosteric site on the KIX domain.[1][3] This binding event induces a conformational change in the KIX domain that disrupts its interaction with the transactivation domains (TADs) of key transcription factors, including:

-

Mixed-Lineage Leukemia (MLL)

-

c-Myb

-

CREB (cAMP response element-binding protein)

By preventing the recruitment of these transcription factors to CBP/p300, this compound effectively downregulates the transcription of their target genes.[1] This inhibitory action has been shown to be crucial for its anti-leukemic effects.[1][3]

Selectivity Profile

A key feature of this compound is its selectivity for the CBP/p300 KIX domain over other structurally related GACKIX (General Activator of Constitutive Kinase-Inducible X) motifs. It exhibits only modest inhibition of Med15 KIX complexes and does not significantly interact with the ARC105 KIX domain at high concentrations.[1] This selectivity is attributed to structural differences in the dynamic loop region between the α1 and α2 helices of the various KIX domains.[1]

Quantitative Data

The interaction of this compound with the CBP/p300 KIX domain and its cellular effects have been quantified through various biophysical and cell-based assays.

Table 1: Binding Affinity and Kinetics of this compound with CBP KIX

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~1 µM | Estimation from koff/kon | [1][3] |

| Dissociation Constant (Kd) | 1.3 ± 0.4 µM | Stopped-flow Fluorescence | [1] |

| Association Rate Constant (kon) | 68 ± 10 x 106 M-1s-1 | Stopped-flow Fluorescence | [3] |

| Dissociation Rate Constant (koff) | 88 ± 21 s-1 | Stopped-flow Fluorescence | [1][3] |

Table 2: Inhibitory Activity of this compound

| Assay | Target Interaction/Cell Line | IC50 Value | Reference |

| Competitive Fluorescence Polarization | CBP KIX-MLL Interaction | Similar to CBP KIX-Myb | [1] |

| Competitive Fluorescence Polarization | CBP KIX-Myb Interaction | Similar to CBP KIX-MLL | [1] |

| Cell Viability Assay | MV4-11 (Acute Myeloid Leukemia) | 5.5 ± 0.5 µM | [1] |

| Cell Viability Assay | HL-60 (Acute Myeloid Leukemia) | 10 ± 2 µM | [3] |

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized through the following signaling pathway and logical diagrams.

This compound Signaling Pathway

Caption: this compound allosterically inhibits the CBP/p300 KIX domain, blocking transcription factor binding and downstream gene expression.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Competitive Fluorescence Polarization Assay

This assay is used to determine the inhibitory effect of this compound on the interaction between the KIX domain and the transactivation domain (TAD) of a binding partner (e.g., MLL, c-Myb).

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Sodium Phosphate, pH 7.2, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Purified CBP/p300 KIX domain protein.

-

Fluorescently labeled TAD peptide (e.g., FITC-MLL).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a solution containing the KIX domain and the fluorescently labeled TAD peptide in the assay buffer. The concentration of the KIX domain should be at or near the KD of the KIX-TAD interaction, and the labeled peptide concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-noise ratio.

-

Serially dilute this compound in DMSO, then further dilute into the assay buffer.

-

In a 384-well, non-binding surface, black microplate, add the KIX/labeled-peptide solution to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

1H-15N HSQC NMR Spectroscopy

This technique is used to identify the binding site of this compound on the KIX domain by observing chemical shift perturbations in the protein's backbone amides upon ligand binding.

Protocol:

-

Sample Preparation:

-

Express and purify 15N-labeled KIX domain.

-

Prepare an NMR buffer (e.g., 20 mM Sodium Phosphate, pH 7.2, 50 mM NaCl, 1 mM DTT) containing 10% D2O.

-

Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

-

-

Procedure:

-

Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled KIX domain in the NMR buffer.

-

Titrate small aliquots of the this compound stock solution into the KIX domain sample.

-

Acquire a 1H-15N HSQC spectrum after each addition of this compound.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Identify the amide peaks that show significant chemical shift changes or line broadening upon the addition of this compound.

-

Map these perturbed residues onto the three-dimensional structure of the KIX domain to identify the binding site.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein (CBP/p300) in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MV4-11) to the desired density.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble CBP or p300 protein in each sample by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Experimental Workflows

The logical flow of the key experimental procedures can be visualized as follows.

Competitive Fluorescence Polarization Workflow

Caption: Workflow for determining the IC50 of this compound using a competitive fluorescence polarization assay.

CETSA Workflow

Caption: Workflow for confirming target engagement of this compound in cells using CETSA.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting protein-protein interactions within the transcriptional machinery. Its well-defined mechanism as a selective, allosteric inhibitor of the CBP/p300 KIX domain provides a clear rationale for its observed anti-leukemic activity. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation KIX inhibitors.

References

The Role of Garcinolic Acid in a Novel Allosteric Inhibition of CBP/p3-00 KIX Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional coactivators that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A key protein-protein interaction (PPI) domain within CBP/p300, the KIX (kinase-inducible domain interacting) domain, serves as a docking site for various transcription factors, such as mixed-lineage leukemia (MLL) and c-Myb.[1][3][4] The dysregulation of these interactions is implicated in several diseases, most notably in certain types of leukemia.[5][6][7] This has rendered the CBP/p300 KIX domain an attractive therapeutic target. Garcinolic acid, a natural product isolated from the resin of Garcinia hanburyi trees, has emerged as a potent and selective allosteric inhibitor of the CBP/p300 KIX domain.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CBP/p300 KIX Domain and Its Interactions

The KIX domain of CBP/p300 is a small, globular three-helix bundle that mediates interactions with the transactivation domains (TADs) of a diverse array of transcription factors.[1] It possesses two distinct binding sites: the c-Myb site and the MLL site, named after two of its primary binding partners.[1][8] The interaction of transcription factors with the KIX domain is a critical step in the recruitment of the transcriptional machinery, leading to the expression of target genes involved in cellular growth and development.[1] In certain hematological malignancies, such as acute myeloid leukemia (AML), the interaction between the oncoprotein c-Myb and the KIX domain is essential for leukemic transformation, making its inhibition a promising therapeutic strategy.[4]

This compound: A Novel Allosteric Inhibitor

This compound has been identified as a potent, small-molecule inhibitor of CBP/p300 KIX-mediated PPIs.[5][6] Unlike competitive inhibitors that bind directly to the active sites, this compound functions as an allosteric modulator.[5][6] It binds to a non-canonical site on the KIX domain, inducing a conformational change that disrupts the binding of transcription factors like MLL and c-Myb to their respective sites.[5][6] This allosteric mechanism contributes to its high selectivity for the CBP/p300 KIX domain over other structurally related GACKIX motifs.[5][6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~1 µM | Stopped-flow fluorescence | [5][6][7] |

| Inhibitory Concentration (IC50) | Transcription Factor | Value | Method | Reference |

| This compound | MLL | 2.5 ± 0.3 µM | Competitive Fluorescence Polarization | [5] |

| This compound | c-Myb | 3.1 ± 0.4 µM | Competitive Fluorescence Polarization | [5] |

| This compound | pKID | 4.2 ± 0.5 µM | Competitive Fluorescence Polarization | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the inhibitory role of this compound.

Competitive Fluorescence Polarization Assay

This assay is used to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled transcription factor-derived peptide from the KIX domain.

Materials:

-

Purified CBP/p300 KIX domain

-

Fluorescently labeled peptide corresponding to the transactivation domain of MLL, c-Myb, or pKID

-

This compound

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the KIX domain and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In a microplate, mix the KIX-peptide solution with the different concentrations of this compound.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Stopped-Flow Fluorescence Spectroscopy

This technique is employed to determine the binding kinetics and affinity (Kd) of this compound to the KIX domain.

Materials:

-

Purified CBP/p300 KIX domain (a tryptophan-less mutant with a single tryptophan introduced near the binding site can be used as an intrinsic fluorescent probe)

-

This compound

-

Stopped-flow instrument

-

Assay buffer

Procedure:

-

Prepare solutions of the KIX domain and this compound in the assay buffer.

-

Load the KIX domain solution into one syringe of the stopped-flow instrument and the this compound solution into the other.

-

Rapidly mix the two solutions and monitor the change in tryptophan fluorescence intensity over time.

-

Repeat the experiment with varying concentrations of this compound.

-

Analyze the kinetic traces to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the dissociation constant (Kd) as the ratio of koff to kon.

Protein-Observed ¹⁹F NMR Spectroscopy

This NMR technique is used to confirm the binding of this compound to the KIX domain and to map the binding site.

Materials:

-

Purified CBP/p300 KIX domain labeled with ¹⁹F-containing amino acids (e.g., 3-fluorotyrosine).

-

This compound

-

NMR spectrometer equipped with a fluorine probe

-

NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 7.2, 100 mM NaCl)

Procedure:

-

Acquire a one-dimensional ¹⁹F NMR spectrum of the ¹⁹F-labeled KIX domain in the absence of the ligand.

-

Titrate increasing amounts of this compound into the KIX domain sample.

-

Acquire a ¹⁹F NMR spectrum at each titration point.

-

Monitor the chemical shift perturbations of the ¹⁹F signals upon addition of this compound.

-

Residues exhibiting significant chemical shift changes are likely at or near the binding site.

Visualizations

Signaling Pathway of CBP/p300 KIX Interaction and its Inhibition by this compound

Caption: this compound allosterically inhibits CBP/p300 KIX-transcription factor interaction.

Experimental Workflow for Competitive Fluorescence Polarization Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Allosteric Inhibition

Caption: this compound's allosteric binding leads to inhibition of transcription factor interaction.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors targeting the CBP/p300 KIX domain. Its unique allosteric mechanism of action provides a high degree of selectivity, a desirable characteristic for therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and cancer biology who are interested in further exploring the therapeutic potential of this compound and other modulators of CBP/p300 function. The continued investigation of such compounds holds promise for the development of novel treatments for diseases driven by the dysregulation of transcriptional processes.

References

- 1. KIX domain - Wikipedia [en.wikipedia.org]

- 2. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound distinguishes between GACKIX domains and modulates interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Distinguishes Between GACKIX Domains and Modulates Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of KIX domain of CBP in complex with two FOXO3a transactivation domains reveal promiscuity and plasticity in coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Garcinolic Acid: A Technical Guide to its Allosteric Inhibition of Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinolic acid, a natural product isolated from the Garcinia species, has emerged as a potent and selective allosteric inhibitor of protein-protein interactions (PPIs). This technical guide provides an in-depth overview of the molecular mechanism, quantitative binding data, and experimental methodologies used to characterize this compound's inhibitory activity. The primary focus is on its well-documented role in disrupting the interaction between the KIX domain of the transcriptional coactivators CBP and p300 and its partner transcription factors. This document is intended to serve as a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and molecular pharmacology who are interested in the therapeutic potential and mechanistic intricacies of this compound.

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The development of small molecules that can modulate these interactions is a key objective in modern drug discovery. This compound, a polyisoprenylated benzophenone, has been identified as a valuable chemical probe and potential therapeutic lead due to its ability to selectively inhibit specific PPIs through an allosteric mechanism. Unlike orthosteric inhibitors that compete with the natural ligand for the primary binding site, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the protein that alters its function. This mode of action can offer advantages in terms of selectivity and the potential to overcome challenges associated with targeting large and relatively featureless PPI interfaces.

This guide will delve into the specifics of this compound's interaction with the KIX domain of CREB-binding protein (CBP) and its paralog p300, a critical node in transcriptional regulation. While the related compound, garcinol (B8244382), has been reported to inhibit STAT3 signaling, there is currently no direct evidence in the scientific literature to suggest that this compound shares this activity. Similarly, no interactions between this compound and Y-box binding protein 1 (YB-1) have been documented to date.

Mechanism of Allosteric Inhibition

This compound functions as a potent allosteric inhibitor of the protein-protein interactions mediated by the KIX domain of the transcriptional coactivators CBP and p300.[1][2][3][4] The KIX domain is a versatile three-helix bundle that serves as a docking site for various transcription factors, including mixed-lineage leukemia (MLL) and c-Myb.[1][2] The recruitment of CBP/p300 to gene promoters by these transcription factors is a crucial step in the activation of gene expression programs that control cell growth, differentiation, and survival.

This compound binds to a non-canonical, allosteric site on the KIX domain, which is spatially distinct from the binding pockets of MLL and c-Myb.[1][2] This binding event induces a conformational change in the KIX domain, which in turn disrupts its ability to interact with its cognate protein partners. This allosteric mode of inhibition is key to this compound's selectivity and efficacy.

Below is a diagram illustrating the allosteric inhibition of the CBP/p300 KIX domain by this compound.

Caption: Allosteric inhibition of CBP/p300 KIX domain by this compound.

Quantitative Data

The interaction of this compound with the CBP/p300 KIX domain has been characterized by various biophysical techniques, yielding quantitative data on its binding affinity and inhibitory potency.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity | ||||

| Dissociation Constant (KD) | 1.3 ± 0.4 µM | Stopped-flow fluorescence | CBP KIX | [2] |

| Inhibitory Potency | ||||

| IC50 (vs. MLL peptide) | Similar to c-Myb | Fluorescence Polarization | CBP KIX | [1][2] |

| IC50 (vs. c-Myb peptide) | Similar to MLL | Fluorescence Polarization | CBP KIX | [1][2] |

| Kinetic Parameters | ||||

| Association Rate (kon) | 68 ± 10 x 106 M-1s-1 | Stopped-flow fluorescence | CBP KIX | [2] |

| Dissociation Rate (koff) | 88 ± 21 s-1 | Stopped-flow fluorescence | CBP KIX | [2] |

| Cellular Activity | ||||

| MV4-11 cell viability IC50 | ~10 µM (48h) | Cell Viability Assay | - | [4] |

| HL-60 cell viability IC50 | ~15 µM (48h) | Cell Viability Assay | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an allosteric inhibitor of the CBP/p300 KIX domain.

Fluorescence Polarization (FP) Assay for Competitive Binding

This assay is used to determine the ability of this compound to inhibit the interaction between the KIX domain and a fluorescently labeled peptide derived from a known binding partner (e.g., MLL or c-Myb).

Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

KIX Domain: Purify and dilute the KIX domain of CBP or p300 to a final concentration that gives an optimal signal window in the assay (typically in the low nanomolar range).

-

Fluorescent Peptide: Synthesize and label a peptide corresponding to the KIX-binding domain of MLL or c-Myb with a suitable fluorophore (e.g., FITC). The final concentration should be in the low nanomolar range and determined empirically.

-

This compound: Prepare a stock solution in DMSO and create a serial dilution series in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black, flat-bottom plate, add the serially diluted this compound.

-

Add the KIX domain solution to each well.

-

Add the fluorescently labeled peptide to each well to initiate the binding reaction. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Workflow Diagram:

Caption: Workflow for a Differential Scanning Fluorimetry experiment.

Protocol:

-

Reagent Preparation:

-

Protein Solution: Prepare a solution of the KIX domain in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is typically in the range of 2-10 µM.

-

Fluorescent Dye: Use a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange. Prepare a working stock from the commercial concentrate.

-

This compound: Prepare a stock solution in DMSO and create a dilution series.

-

-

Assay Procedure:

-

In a 96-well or 384-well PCR plate, prepare the reaction mixtures containing the KIX domain, SYPRO Orange dye, and varying concentrations of this compound. Include a no-ligand control.

-

Seal the plate securely.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25 °C to 95 °C) and measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melt curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.

-

Calculate the change in melting temperature (ΔTm) induced by this compound by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation in intact cells or cell lysates.

Workflow Diagram:

Caption: Workflow for a Cellular Thermal Shift Assay.

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified period.

-

-

Heating and Lysis:

-

Harvest the cells and wash them to remove excess compound.

-

Resuspend the cell pellets in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Lyse the cells using a method such as freeze-thaw cycles.

-

-

Fractionation and Analysis:

-

Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein (CBP or p300) remaining in the soluble fraction using a protein detection method such as Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and this compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

-

Signaling Pathway

This compound's inhibition of the CBP/p300 KIX domain has significant downstream effects on gene transcription. By preventing the recruitment of CBP/p300 to chromatin, this compound can suppress the expression of genes that are dependent on transcription factors like c-Myb. This is particularly relevant in diseases such as acute myeloid leukemia (AML), where the c-Myb-CBP/p300 interaction is a key driver of leukemogenesis.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of CBP/p300 KIX and its inhibition by this compound.

Conclusion

This compound represents a compelling example of a natural product that functions as a selective allosteric inhibitor of a critical protein-protein interaction. Its well-defined mechanism of action against the CBP/p300 KIX domain, supported by robust quantitative and cellular data, establishes it as a valuable tool for chemical biology and a promising starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current understanding of this compound's activity, including its mechanism, binding characteristics, and the experimental approaches used for its characterization. Further research into the broader biological effects of this compound and the optimization of its pharmacological properties will be crucial in realizing its full therapeutic potential.

References

- 1. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound distinguishes between GACKIX domains and modulates interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Distinguishes Between GACKIX Domains and Modulates Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Chemistry of a Bioactive Natural Product: A Technical Guide to Garcinolic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinolic acid, a polyisoprenylated benzophenone (B1666685), is a complex natural product that has garnered significant interest within the scientific community. Its intricate molecular architecture and notable biological activities, particularly as a potent and selective inhibitor of the CBP/p300 KIX domain, underscore its potential as a therapeutic lead.[1] This technical guide provides a comprehensive overview of the natural sources, putative biosynthetic pathway, and key experimental methodologies for the isolation and characterization of this compound. The information is curated to support ongoing research and development efforts in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite found primarily within the plant genus Garcinia, belonging to the Clusiaceae family.[2][3] These plants are well-documented sources of various polyisoprenylated benzophenones and xanthones.[4] The most prominent reported source of this compound is Garcinia hanburyi, a tree native to Southeast Asia.[1] While extensive quantitative data for this compound across multiple species is not widely published, the available information points to the fruit rind and resin as the primary plant parts for its isolation.

Table 1: Known Natural Sources of this compound and Related Compounds

| Plant Species | Compound | Plant Part | Reported Yield | Reference |

|---|---|---|---|---|

| Garcinia hanburyi | This compound | Not specified | Potent inhibitor isolated | [1] |

| Garcinia kola | Garcinoic acid (δ-tocotrienoloic acid) | Fruit (nuts) | ~0.05% - 0.8% w/w | [5] |

| Garcinia indica | Garcinol (B8244382) | Fruit Rinds | 1.2 g from 15 g extract | [6] |

| Garcinia multiflora | Garcinol | Twigs | 45 mg from 104.77 g | [7] |

| Garcinia esculenta | Garcinol | Twigs | 281 mg from 105.27 g | [7] |

| Garcinia xanthochymus | Garcinol | Fruits | 4080 mg from 102.32 g |[7] |

Note: Data for the structurally similar compound garcinol is included for comparative purposes, highlighting the potential of the Garcinia genus as a source for these molecules.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway established for polyisoprenylated benzophenones, which are key intermediates in the formation of xanthones in the Clusiaceae family.[8] The pathway originates from primary metabolism, combining intermediates from the shikimate and acetate-malonate pathways.

The proposed biosynthetic route can be summarized in three main stages:

-

Formation of the Benzophenone Core: The pathway begins with the shikimate pathway, producing aromatic precursors.[4][9] A benzophenone synthase (BPS) enzyme then catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to generate a 2,4,6-trihydroxybenzophenone (B1214741) scaffold.[10] Subsequent hydroxylations can modify this core structure.

-

Polyisoprenylation: The benzophenone core undergoes a series of prenylation reactions. These steps are catalyzed by prenyltransferase enzymes, which attach isoprene (B109036) units derived from dimethylallyl pyrophosphate (DMAPP). The number and position of these isoprenyl groups contribute significantly to the structural diversity of this class of compounds.

-

Cyclization and Tailoring: Following prenylation, the molecule undergoes complex intramolecular cyclizations and further enzymatic modifications (e.g., oxidations, reductions) to form the intricate, polycyclic core structure characteristic of this compound.[11]

Below is a diagram illustrating the putative biosynthetic pathway leading to polyisoprenylated benzophenones like this compound.

References

- 1. This compound distinguishes between GACKIX domains and modulates interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. uky.edu [uky.edu]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. researchgate.net [researchgate.net]

- 9. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uky.edu [uky.edu]

The Structure-Activity Relationship of Garcinolic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinolic acid, a naturally occurring caged xanthone (B1684191) derived from the resin of Garcinia hanburyi trees, has emerged as a promising scaffold for the development of novel therapeutics.[1] Initially investigated for its antiviral properties, recent research has unveiled its potent and selective inhibitory activity against key protein-protein interactions (PPIs) and inflammatory pathways implicated in a range of diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its interactions with the KIX domain of the transcriptional coactivators CBP/p300 and its role in the suppression of the NLRP3 inflammasome. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular mechanisms and experimental workflows to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, with two well-characterized activities being central to its therapeutic potential:

-

Allosteric Inhibition of the CBP/p300 KIX Domain: this compound is a potent, reversible, and allosteric inhibitor of the KIX (kinase-inducible domain interacting) domain of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1] The KIX domain is a crucial hub for the assembly of transcriptional machinery, mediating interactions with numerous transcription factors, including mixed-lineage leukemia (MLL) and c-Myb, which are implicated in certain types of leukemia.[1][2] this compound binds to a non-canonical site on the KIX domain, distinct from the primary binding sites of its natural ligands.[1] This allosteric modulation disrupts the PPIs essential for the transcription of genes involved in cell cycle progression and proliferation, thereby exhibiting anti-leukemic activity.[1]

-

Suppression of the NLRP3 Inflammasome: this compound has been shown to be a potent suppressor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., via Toll-like receptors) and an activation signal. This compound intervenes in this cascade, though the precise molecular interactions are still under investigation.

Quantitative Data: Structure-Activity Relationship of this compound and Its Analogs

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives, providing insights into their structure-activity relationships.

Table 1: Inhibitory Activity of this compound and Analogs against Human DNA Polymerase β [3]

| Compound | Structure | IC50 (µM) | Key Structural Features and SAR Observations |

| This compound (1) | (Structure not available in text) | 11 | The natural product exhibits moderate inhibitory activity. |

| Analog 9a | (Structure not available in text) | >120 | Contains only one isoprene (B109036) unit in the side chain, suggesting that a longer side chain is crucial for activity. |

| Analog 10a | (Structure not available in text) | 52 | Contains two isoprene units in the side chain, showing improved but still reduced activity compared to this compound, further emphasizing the importance of the side chain length. |

| Analog 16 | (Structure not available in text) | 31 | The phenolic OH group is capped with a methyl group, leading to a slight decrease in activity, indicating that this position can tolerate some modification. |

| Chrysochlamic Acid (2) | (Structure not available in text) | Inactive | The dihydropyran ring is opened, highlighting the critical importance of the intact chromane (B1220400) head moiety for inhibitory activity. |

Table 2: Inhibitory and Cytotoxic Activity of this compound against CBP/p300 KIX and Cancer Cell Lines [1]

| Activity | Target/Cell Line | IC50 (µM) |

| Inhibition of MLL binding to CBP KIX | CBP KIX domain | Similar to c-Myb inhibition |

| Inhibition of c-Myb binding to CBP KIX | CBP KIX domain | Similar to MLL inhibition |

| Cytotoxicity | MV4-11 (Acute Myeloid Leukemia) | 5.5 ± 0.5 |

| Cytotoxicity | HL-60 (Acute Promyelocytic Leukemia) | 10 ± 2 |

Table 3: Cytotoxic Activity of Garcinol and Its Analogs [4]

| Compound | Cell Line | Activity | Notes |

| Garcinol | Pancreatic cancer cells | Induces pyroptosis and apoptosis | First report of Garcinol inducing pyroptosis in cancer cells. |

| Cambogin | Pancreatic cancer BXPC3 cells | Greater apoptotic induction than Garcinol | |

| Analog 21' | Pancreatic cancer BXPC3 cells | Greater apoptotic induction than Garcinol; targets STAT3 signaling |

Note: Specific IC50 values for Garcinol and its analogs from this study were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Fluorescence Polarization (FP) Assay for CBP/p300 KIX Inhibition

This assay is used to quantify the inhibitory effect of this compound on the interaction between the CBP/p300 KIX domain and its binding partners, such as the MLL or c-Myb transcription factors.[5]

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from a KIX-binding protein (the "tracer") will tumble rapidly in solution, resulting in low polarization. When the tracer binds to the much larger KIX protein, its tumbling slows significantly, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[6]

Materials:

-

Purified recombinant CBP/p300 KIX domain protein.

-

Fluorescently labeled peptide tracer (e.g., fluorescein-labeled MLL or c-Myb peptide).

-

This compound and other test compounds.

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.01% Triton X-100).

-

Black, non-binding 384-well plates.[5]

-

A microplate reader with fluorescence polarization capabilities.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the KIX protein in the assay buffer.

-

Prepare a stock solution of the fluorescently labeled peptide tracer in the assay buffer. The final concentration of the tracer should be low (typically in the low nanomolar range) and well below the Kd of the protein-peptide interaction.[7]

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed volume of the KIX protein solution to each well (except for the "no protein" controls).

-

Add the serially diluted this compound or control compounds to the wells.

-

Include control wells:

-

"Maximum polarization" wells containing KIX protein and tracer, but no inhibitor.

-

"Minimum polarization" wells containing only the tracer (no KIX protein).

-

Blank wells containing only the assay buffer.

-

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[5]

-

-

Measurement:

-

Add a fixed volume of the fluorescently labeled peptide tracer to all wells.

-

Incubate for another period to allow the binding to equilibrate.

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[5]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor using the following formula: % Inhibition = 100 * [1 - (P - P_min) / (P_max - P_min)] where P is the observed polarization, P_min is the polarization of the free tracer, and P_max is the polarization of the bound tracer.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.[8]

Principle: The binding of a ligand, such as this compound, to its target protein can alter the protein's thermal stability.[9] When cells are heated, proteins begin to denature and aggregate. A protein that has a ligand bound to it will often be more resistant to heat-induced denaturation. CETSA measures the amount of soluble protein remaining at different temperatures, and a shift in the melting curve in the presence of the compound indicates target engagement.[10]

Materials:

-

Cultured cells (e.g., MV4-11 leukemia cells).[1]

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

PCR tubes or 96-well plates.

-

Thermal cycler or heating block.

-

Centrifuge.

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).

Procedure:

-

Cell Treatment:

-

Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specific duration.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range might be from 37°C to 70°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting.

-

Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

-

-

Data Interpretation:

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

-

Western Blot Analysis of Caspase-1 Cleavage in Macrophages

This protocol is used to assess the effect of this compound on the activation of caspase-1, a key event in the NLRP3 inflammasome pathway.[11]

Principle: Caspase-1 is activated through proteolytic cleavage of its inactive zymogen, pro-caspase-1 (p45), into its active subunits, p20 and p10. Western blotting with an antibody that recognizes both the pro-form and the cleaved fragments allows for the visualization and quantification of this activation.[12]

Materials:

-

J774A.1 macrophage cell line.

-

Lipopolysaccharide (LPS) and Adenosine Triphosphate (ATP) to activate the NLRP3 inflammasome.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against caspase-1 (recognizing both pro- and cleaved forms).

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate J774A.1 macrophages and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a few hours.

-

Treat the cells with this compound at various concentrations for a defined period.

-

Stimulate the cells with ATP (e.g., 5 mM) for a short duration (e.g., 30-60 minutes) to activate the NLRP3 inflammasome.

-

Include appropriate controls (untreated, LPS only, LPS + ATP).

-

-

Protein Extraction:

-

Lyse the cells on ice using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cell debris.[13]

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody against caspase-1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities for pro-caspase-1 (p45) and the cleaved p20 subunit. A decrease in the p45 band and an increase in the p20 band indicate caspase-1 activation. A reduction in the appearance of the p20 band in the presence of this compound demonstrates its inhibitory effect.

-

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Inhibition of CBP/p300 KIX Domain

Signaling Pathway of this compound-Mediated Suppression of the NLRP3 Inflammasome

Experimental Workflow for Fluorescence Polarization Assay

References

- 1. This compound distinguishes between GACKIX domains and modulates interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dual-Site Inhibitor of CBP/p300 KIX is a Selective and Effective Modulator of Myb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Facile Semisynthesis and Evaluation of Garcinoic Acid and Its Analogs for the Inhibition of Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Garcinol and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 8. pelagobio.com [pelagobio.com]

- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 13. docs.abcam.com [docs.abcam.com]

A Technical Guide to the In Vitro Anticancer Properties of Garcinolic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth exploration of the mechanisms and effects of Garcinolic acid as an anticancer agent in preclinical, in vitro settings. This document details its impact on key cellular signaling pathways, summarizes its cytotoxic efficacy, and provides standardized protocols for relevant experimental assays.

Introduction

This compound, a polyisoprenylated benzophenone (B1666685) derived from the resin of Garcinia hanburyi trees, is a natural product demonstrating significant potential in oncology research.[1] Structurally related to the more extensively studied garcinol (B8244382), this compound has emerged as a potent modulator of critical protein-protein interactions (PPIs) and signaling cascades that are frequently dysregulated in cancer.[2][3] Its complex topology makes it uniquely suited to engage challenging molecular targets, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across various cancer cell lines. This guide provides a technical overview of its in vitro anticancer activities, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.

Molecular Mechanisms of Action

This compound and the closely related compound garcinol exert their anticancer effects by modulating multiple, interconnected signaling pathways crucial for tumor cell survival, proliferation, and metastasis. The primary mechanisms identified in vitro include the inhibition of the STAT3, PI3K/Akt, and NF-κB pathways, as well as a novel interaction with the KIX domain of the transcriptional coactivator CBP/p300.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis.[4][5] Garcinol has been shown to effectively suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in hepatocellular carcinoma (HCC), breast, and prostate cancer cells.[4][6][7]

The mechanism involves the inhibition of STAT3 phosphorylation at the tyrosine 705 residue (Tyr705), which is critical for its dimerization.[6][8] Computational modeling suggests that garcinol can bind to the SH2 domain of STAT3, further preventing dimerization and subsequent nuclear translocation.[5][6] As an acetyltransferase inhibitor, it also reduces STAT3 acetylation, which impairs its DNA binding ability.[5][6] This cascade of inhibition leads to the downregulation of key STAT3 target genes such as Cyclin D1, Bcl-2, Bcl-xL, Survivin, and VEGF.[5][6]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers. Studies on gastric cancer cells have demonstrated that garcinol acts as an antineoplastic agent by suppressing this pathway.[9] Treatment with garcinol leads to a dose-dependent reduction in the phosphorylation of Akt at Threonine 308 (Thr308) and Serine 473 (Ser473), as well as decreased phosphorylation of the downstream effector mTOR, without affecting the total protein levels of PI3K, Akt, or mTOR.[9][10]

Inhibition of the PI3K/Akt/mTOR axis results in the downregulation of proteins that promote cell cycle progression and invasion, such as Cyclin D1, matrix metalloproteinase-2 (MMP-2), and MMP-9.[9][11] Furthermore, it modulates the balance of apoptotic regulators, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[9]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another transcription factor family that plays a key role in cancer by regulating inflammation, cell survival, and proliferation. Garcinol has been shown to induce apoptosis in breast, prostate, and pancreatic cancer cells by inhibiting the constitutive activation of NF-κB.[12][13][14] This inhibition prevents the nuclear translocation of NF-κB subunits (p65/p50), leading to the downregulation of NF-κB-regulated gene products like COX-2, VEGF, and Bcl-2.[12][13] This mechanism contributes significantly to the pro-apoptotic and anti-angiogenic effects of the compound.[12]

Allosteric Inhibition of CBP/p300 KIX Domain

Recent studies have identified a specific molecular target for this compound: the KIX domain of the master coactivator CBP/p300.[1][3] The CBP/p300 KIX domain is a critical hub for protein-protein interactions, binding with numerous transcriptional activators, including c-Myb and MLL, which are implicated in certain leukemias.[1] this compound functions as a potent allosteric inhibitor by engaging a non-canonical binding site on the KIX domain. This interaction disrupts the formation of the KIX-activator complexes, thereby inhibiting the downstream transcriptional circuits essential for cancer cell proliferation.[1][3] This specific mechanism has been shown to downregulate CREB-dependent cyclin genes, such as Cyclin A2, B1, and E2, in acute myeloid leukemia (AML) cells.[1]

Quantitative Data Summary

The in vitro cytotoxic and antiproliferative effects of this compound and garcinol have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: IC50 Values of this compound and Garcinol in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| This compound | MV4-11 | Acute Myeloid Leukemia (AML) | 5.5 ± 0.5 | 48 h | [1] |

| This compound | HL-60 | Acute Promyelocytic Leukemia | 10 ± 2 | 48 h | [1] |

| Garcinol | HL-60 | Acute Promyelocytic Leukemia | 9.42 | Not Specified | [15] |

Note: Garcinol is a close structural analog of this compound. Data for garcinol is included to provide a broader context of the potential efficacy of this class of compounds.

Table 2: Summary of Molecular Effects of this compound/Garcinol In Vitro

| Pathway | Target Protein | Effect Observed | Cancer Type | Reference |

| STAT3 | p-STAT3 (Tyr705) | Downregulation | HCC, Breast, Prostate | [4][6] |

| STAT3 | Bcl-2, Cyclin D1, VEGF | Downregulation | HCC | [6] |

| PI3K/Akt | p-Akt (Thr308) | Downregulation | Gastric Cancer | [9] |

| PI3K/Akt | Cyclin D1, MMP-2, MMP-9 | Downregulation | Gastric Cancer | [9] |

| PI3K/Akt | BAX | Upregulation | Gastric Cancer | [9] |

| NF-κB | NF-κB Activity | Inhibition | Breast, Oral Cancer | [12][13] |

| NF-κB | COX-2 | Downregulation | Oral Cancer | [12] |

| CBP/p300 | Cyclin A2, B1, E2 | Downregulation | AML | [1] |

Experimental Protocols

The evaluation of the anticancer properties of this compound relies on a set of standardized in vitro assays. The following sections detail the methodologies for key experiments.

General Workflow for In Vitro Analysis

The typical workflow for assessing a novel anticancer compound like this compound involves a multi-faceted approach to determine its effects on cell viability, apoptosis, cell cycle, and protein expression.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) and incubate overnight to allow for attachment.[17]

-

Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment media and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, along with fresh serum-free media.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20]

-

Cell Treatment & Harvesting: Treat cells with this compound for a specified time. Harvest both adherent and floating cells, then wash twice with cold PBS.[20]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[21]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.[22]

-

Cell Treatment & Harvesting: Culture and treat cells as required. Harvest approximately 1 × 10⁶ cells.

-

Fixation: Wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, which permeabilizes the membrane. Incubate for at least 30 minutes at 4°C.[23]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for 5-30 minutes at room temperature.[23]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[23]

-

Analysis: Analyze the samples on a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[24]

Protein Expression Analysis by Western Blot

Western blotting is used to detect and semi-quantify the expression levels of specific proteins in cell lysates.[25] It involves separating proteins by size, transferring them to a membrane, and probing with specific antibodies.[26][27]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[28]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.[28]

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate them by size via electrophoresis.[27]

-

Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.[26]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by washing. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][27]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[25]

Conclusion

In vitro studies have robustly established this compound as a promising multi-target anticancer agent. Its ability to concurrently inhibit several oncogenic signaling pathways—including STAT3, PI3K/Akt, and NF-κB—highlights its potential to overcome the complexity and redundancy inherent in cancer cell signaling.[4][9][13] The specific, allosteric inhibition of the CBP/p300 KIX domain represents a novel mechanism for disrupting transcriptional programs essential for certain hematological malignancies.[1] The quantitative data demonstrate potent cytotoxic and antiproliferative activity in various cancer models. The standardized experimental protocols outlined herein provide a framework for the continued investigation and characterization of this compound and related compounds, paving the way for further preclinical and potential therapeutic development.

References

- 1. This compound distinguishes between GACKIX domains and modulates interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation [mdpi.com]

- 3. scholarexchange.furman.edu [scholarexchange.furman.edu]

- 4. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo | springermedizin.de [springermedizin.de]

- 9. Garcinol acts as an antineoplastic agent in human gastric cancer by inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. m.youtube.com [m.youtube.com]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. nanocellect.com [nanocellect.com]

- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. Western Blot Protocol | Proteintech Group [ptglab.com]

- 28. cusabio.com [cusabio.com]

- 29. bosterbio.com [bosterbio.com]

Methodological & Application

Application Notes: Extraction and Purification of Garcinolic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Garcinolic acid is a polyisoprenylated benzophenone, a caged xanthone (B1684191) natural product found in the resin of Garcinia species, such as Garcinia hanburyi and Garcinia indica.[1][2] It has garnered significant interest in the scientific community for its potent biological activities. Notably, this compound acts as an allosteric inhibitor of the CBP/p300 KIX protein-protein interaction (PPI) network, a key regulator of transcription in various cellular processes, including cancer development.[1][3][4] It also demonstrates anticancer properties by inhibiting the STAT3 signaling pathway.[5][6] The effective isolation and purification of this compound are crucial for advancing research into its therapeutic potential. This document provides detailed protocols for the extraction and purification of this compound, quantitative data for process optimization, and an overview of its mechanism of action.

Experimental Protocols: Extraction

The initial step involves extracting the crude compound from the plant material. The choice of method can influence the yield and purity of the final product.

Protocol: Maceration

This method is simple and suitable for small-scale extraction.

Methodology:

-